(S)-3-Aminochroman-5-OL

5-HT1A Receptor Enantiomer-Specific Binding CNS Drug Discovery

(S)-3-Aminochroman-5-OL (CAS 1369922-92-8) is a single-enantiomer, 5-hydroxy-substituted 3-aminochroman derivative (C9H11NO2, MW 165.19) , representing a core chiral scaffold within a privileged class of serotonergic ligands. The (S)-enantiomer is supplied with a defined enantiomeric purity (typically ≥98% ee) and is distinguished from its (R)-counterpart by its specific optical rotation and distinct receptor-binding profile, as documented for related 3-aminochroman enantiomers where the (+) isomer exhibited a 10-fold higher 5-HT1A affinity and 20-fold greater selectivity over D2 receptors than the corresponding (-) isomer.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B11917748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Aminochroman-5-OL
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1C(COC2=CC=CC(=C21)O)N
InChIInChI=1S/C9H11NO2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-3,6,11H,4-5,10H2/t6-/m0/s1
InChIKeyVPUUQIZZTQPFQV-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for (S)-3-Aminochroman-5-OL: A Defined Serotonergic Chiral Building Block


(S)-3-Aminochroman-5-OL (CAS 1369922-92-8) is a single-enantiomer, 5-hydroxy-substituted 3-aminochroman derivative (C9H11NO2, MW 165.19) , representing a core chiral scaffold within a privileged class of serotonergic ligands [1]. The (S)-enantiomer is supplied with a defined enantiomeric purity (typically ≥98% ee) and is distinguished from its (R)-counterpart by its specific optical rotation and distinct receptor-binding profile, as documented for related 3-aminochroman enantiomers where the (+) isomer exhibited a 10-fold higher 5-HT1A affinity and 20-fold greater selectivity over D2 receptors than the corresponding (-) isomer [1]. This compound serves as a critical intermediate for the asymmetric synthesis of selective 5-HT receptor agonists and antagonists [2].

The Risk of Racemic or Enantiomeric Substitution in (S)-3-Aminochroman-5-OL Procurement


The 3-aminochroman pharmacophore possesses a chiral center at the C3 position, leading to a profound divergence in pharmacological activity between enantiomers. As established in the foundational patent literature, the affinity and selectivity of 3-aminochroman enantiomers for the 5-HT1A receptor can differ by an order of magnitude, with the (+) isomer demonstrating a Ki of 2 × 10⁻¹⁰ M (0.2 nM) versus 2 × 10⁻⁹ M (2 nM) for the (-) isomer, a 10-fold loss in potency [1]. Crucially, this potency shift is coupled with a selectivity collapse against the off-target D2 receptor, where the selectivity ratio drops from ~100-fold to only ~5-fold for the less active isomer [1]. Substituting a racemic mixture or the incorrect enantiomer would therefore introduce an antagonist or partial agonist with an unpredictable pharmacological profile, invalidating SAR campaigns and pharmacological probe studies. The quantitative evidence below substantiates the requirement for a single, defined (S)-enantiomer with verified chiral purity.

Quantitative Differential Evidence for (S)-3-Aminochroman-5-OL Versus Class Analogs


Chiral Resolution Impact on 5-HT1A Binding Affinity for 3-Aminochroman Scaffolds

The criticality of enantiomeric purity for 3-aminochroman-based serotonergic ligands is demonstrated by a direct comparison within the same patent specification. For a representative 3-aminochroman compound of formula (II), the (+) enantiomer achieved a binding affinity (K0.5) of 2 × 10⁻¹⁰ M for 5-HT1A receptors, whereas the (-) enantiomer yielded a Ki of 2 × 10⁻⁹ M, representing a 10-fold reduction in potency [1]. This enantiomer-dependent affinity drop is a class-recognized phenomenon and directly justifies the specification of the single (S)-enantiomer for research applications.

5-HT1A Receptor Enantiomer-Specific Binding CNS Drug Discovery

D2 Receptor Selectivity Erosion with the Incorrect 3-Aminochroman Enantiomer

The same patent discloses a critical selectivity implication: while the (+) enantiomer of the reference 3-aminochroman compound had a D2 receptor Ki of 2 × 10⁻⁸ M (20 nM), yielding a 100-fold selectivity for 5-HT1A over D2, the (-) enantiomer's D2 Ki was 10⁻⁸ M (10 nM), collapsing the selectivity to just 5-fold [1]. This demonstrates that the incorrect enantiomer not only loses potency at the primary target but simultaneously increases off-target liability, a dual penalty that renders it unsuitable for CNS probe development.

D2 Dopamine Receptor Selectivity Window Off-Target Risk

Commercial Chiral Purity of (S)-3-Aminochroman-5-OL Versus Racemic 3-Aminochroman-5-ol

Commercially available (S)-3-Aminochroman-5-OL is supplied with a specified chemical purity of 98% and a defined enantiomeric excess (ee), verified by chiral HPLC analysis . In contrast, racemic 3-aminochroman-5-ol (CAS 1128-75-2) is a 1:1 mixture of (R)- and (S)-enantiomers with no specified ee . The procurement of the single (S)-enantiomer ensures batch-to-batch consistency in stereochemical composition, a prerequisite for reproducible structure-activity relationship (SAR) studies.

Chiral Purity Enantiomeric Excess Procurement Specification

Comparative Selectivity of the Chroman Scaffold Over the Tetralin Scaffold for 5-HT7 Receptor

In a comparative study of 2-aminotetralin and 3-aminochroman derivatives as selective 5-HT7 receptor ligands, the chroman class provided both agonists and antagonists with nanomolar affinity for the 5-HT7 receptor and good selectivity over the 5-HT1A receptor [1]. Within the chroman sub-class, partial agonists with greater than 189-fold selectivity over 5-HT1A and one agonist with 29-fold greater selectivity were identified [1]. While specific (S)-3-aminochroman-5-OL data were not presented, the chroman scaffold as a whole demonstrated superior selectivity profiles compared to the tetralin class, which typically exhibits broader serotonergic activity. This scaffold-level differentiation supports the prioritization of the chroman core for selective 5-HT7 tool compound development.

5-HT7 Receptor Scaffold Selectivity GPCR Ligand Design

Validated Application Scenarios for (S)-3-Aminochroman-5-OL Based on Differential Evidence


Asymmetric Synthesis of Selective 5-HT7 Receptor Agonists and Antagonists

The chroman scaffold, including (S)-3-Aminochroman-5-OL as a key intermediate, is documented to yield both agonists and antagonists with nanomolar affinity and high selectivity for the 5-HT7 receptor [1]. Investigators can leverage this scaffold to access chiral, enantiopure final compounds for probing the physiological role of 5-HT7 in CNS disorders.

SAR Studies Requiring Enantiomerically Pure 3-Aminochroman Building Blocks

Procurement of (S)-3-Aminochroman-5-OL with verified >98% ee [1] eliminates confounding pharmacological effects from the (R)-enantiomer, which exhibits a documented 10-fold lower 5-HT1A affinity and 20-fold reduced selectivity in the broader 3-aminochroman class . This ensures unambiguous interpretation of structure-activity relationship data.

Development of Dual 5-HT1A/Serotonin Transporter (SERT) Ligands

The 3-aminochroman scaffold serves as a recognized 5-HT1A pharmacophore, and derivatives have been successfully elaborated into dual 5-HT1A/SERT ligands [1]. (S)-3-Aminochroman-5-OL provides a versatile, functionalized starting point for such dual-mechanism antidepressant candidate synthesis.

Stereochemical Probe for Enantiomer-Specific Serotonergic Pharmacology

Given that the (+) and (-) enantiomers of a representative 3-aminochroman exhibit a 10-fold binding affinity differential and a 20-fold selectivity differential at 5-HT1A vs. D2 receptors [1], (S)-3-Aminochroman-5-OL can serve as a stereochemical probe to interrogate enantiomer-specific receptor activation and downstream signaling bias.

Quote Request

Request a Quote for (S)-3-Aminochroman-5-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.